Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
Overview
Description
ABT116, also known as a transient receptor potential vanilloid type 1 antagonist, is a small molecule drug with the molecular formula C23H27F3N4O and a molecular weight of 432.48 g/mol . It is primarily used in scientific research and has shown potential in providing analgesia for various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT116 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,3-dimethylbutylamine with 4-(trifluoromethyl)benzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 1-methyl-1H-indazole-4-carboxylic acid to form the core structure of ABT116.
Final modifications: The core structure is then modified by introducing functional groups such as urea and trifluoromethyl groups to obtain the final product.
Industrial Production Methods
Industrial production of ABT116 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ABT116 undergoes various chemical reactions, including:
Oxidation: ABT116 can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: ABT116 can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
ABT116 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of transient receptor potential vanilloid type 1 antagonists.
Biology: Investigated for its role in modulating pain pathways and nociception.
Medicine: Explored for its potential in providing analgesia for conditions like osteoarthritis and synovitis.
Industry: Utilized in the development of new analgesic drugs and pain management therapies.
Mechanism of Action
ABT116 exerts its effects by antagonizing the transient receptor potential vanilloid type 1 receptor. This receptor is a ligand-gated nonselective cation channel that plays a crucial role in nociception and pain perception. By blocking this receptor, ABT116 reduces the influx of calcium ions, thereby attenuating pain signals. The molecular targets and pathways involved include the modulation of intracellular calcium concentrations and the inhibition of pain-related signaling pathways .
Comparison with Similar Compounds
ABT116 is compared with other transient receptor potential vanilloid type 1 antagonists, such as:
- A-425619
- A-784168
- AMG8163
- AMG9810
- Capsazepine
- JNJ-17203213
- JYL1421
Uniqueness
ABT116 stands out due to its high potency and selectivity for the transient receptor potential vanilloid type 1 receptor. It has shown promising results in preclinical studies for its analgesic effects, making it a valuable compound for further research and development .
Properties
CAS No. |
1008529-42-7 |
---|---|
Molecular Formula |
C23H27F3N4O |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-3-(1-methylindazol-4-yl)urea |
InChI |
InChI=1S/C23H27F3N4O/c1-22(2,3)11-10-15-12-17(23(24,25)26)9-8-16(15)13-27-21(31)29-19-6-5-7-20-18(19)14-28-30(20)4/h5-9,12,14H,10-11,13H2,1-4H3,(H2,27,29,31) |
InChI Key |
SMJCAASNPAKOIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |
Canonical SMILES |
CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-116; ABT 116; ABT116; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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